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molecular formula C13H16O2 B096386 Cyclopentyl 4-methoxyphenyl ketone CAS No. 15831-52-4

Cyclopentyl 4-methoxyphenyl ketone

Cat. No. B096386
M. Wt: 204.26 g/mol
InChI Key: ZGESSLXCFYCMLJ-UHFFFAOYSA-N
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Patent
US05231103

Procedure details

In analogy to the procedure of Example I, the title compound is prepared from 31 g (0.287 mol) of anisole, 46 g (0.345 mol) of aluminium chloride and 40 g (0.302 mol) of cyclopentanecarbonyl chloride.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH:13]1([C:18](Cl)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH:13]1([C:18]([C:4]2[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=2)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
46 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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